Cas no 724788-64-1 (Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate)
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate
- Ethyl 4-bromo-6-methoxy-1,5-phthyridine-3-carboxylate
- 4-bromo-6-methoxy-[1,5]naphthyridine-3-carboxylic acid ethyl ester
- AK-55194
- ANW-68899
- CTK8C2708
- KB-77114
- SureCN2951473
- C12H11BrN2O3
- KXIRJHCVVKYTLS-UHFFFAOYSA-N
- 1236AC
- AX8216530
- 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid ethyl ester
- 4-Bromo-6-methoxy-[1.5]naphthyridine-3-carboxylic acid ethyl ester
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- MDL: MFCD20921954
- Inchi: 1S/C12H11BrN2O3/c1-3-18-12(16)7-6-14-8-4-5-9(17-2)15-11(8)10(7)13/h4-6H,3H2,1-2H3
- InChI Key: KXIRJHCVVKYTLS-UHFFFAOYSA-N
- SMILES: BrC1C(C(=O)OCC)=CN=C2C=CC(=NC2=1)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 303
- Topological Polar Surface Area: 61.3
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E194770-50mg |
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate |
724788-64-1 | 98% | 50mg |
¥486.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E194770-250mg |
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate |
724788-64-1 | 98% | 250mg |
¥868.90 | 2023-09-03 | |
| Alichem | A219008171-250mg |
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate |
724788-64-1 | 98% | 250mg |
$213.21 | 2023-09-01 | |
| Alichem | A219008171-1g |
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate |
724788-64-1 | 98% | 1g |
$506.66 | 2023-09-01 | |
| Alichem | A219008171-5g |
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate |
724788-64-1 | 98% | 5g |
$1565.50 | 2023-09-01 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13316-1g |
ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate |
724788-64-1 | 95% | 1g |
$400 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E848628-250mg |
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate |
724788-64-1 | 98% | 250mg |
1,429.20 | 2021-05-17 | |
| Fluorochem | 231050-250mg |
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate |
724788-64-1 | 95% | 250mg |
£140.00 | 2022-02-28 | |
| Fluorochem | 231050-1g |
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate |
724788-64-1 | 95% | 1g |
£351.00 | 2022-02-28 | |
| Fluorochem | 231050-5g |
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate |
724788-64-1 | 95% | 5g |
£1267.00 | 2022-02-28 |
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate Suppliers
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Naphthyridine carboxylic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Naphthyridines Naphthyridine carboxylic acids and derivatives
Additional information on Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate
Recent Advances in the Application of Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate (CAS: 724788-64-1) in Chemical Biology and Pharmaceutical Research
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate (CAS: 724788-64-1) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its significance in medicinal chemistry due to its versatile reactivity and potential applications in drug discovery. This research brief aims to provide an overview of the latest advancements involving this compound, focusing on its synthetic utility, biological activities, and potential therapeutic implications.
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the use of Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate as a precursor for the synthesis of novel kinase inhibitors targeting cancer-related pathways. The study demonstrated that the bromo and methoxy functional groups on the naphthyridine core facilitate selective cross-coupling reactions, enabling the efficient construction of diverse compound libraries. The resulting inhibitors exhibited potent activity against specific oncogenic kinases, with IC50 values in the low nanomolar range, suggesting promising therapeutic potential.
Another significant development was reported in a 2023 article in Bioorganic & Medicinal Chemistry Letters, where Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate was utilized to develop a series of antiviral agents. The researchers modified the ester group to introduce various pharmacophores, leading to compounds with enhanced binding affinity to viral proteases. Preliminary in vitro assays showed that these derivatives could effectively inhibit viral replication, opening new avenues for the treatment of RNA viruses, including SARS-CoV-2 and influenza.
Beyond its role in drug discovery, Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate has also been investigated for its potential in chemical biology applications. A study in ACS Chemical Biology detailed its use as a fluorescent probe for detecting protein-protein interactions in live cells. The compound's unique photophysical properties, combined with its ability to undergo bioorthogonal reactions, make it a valuable tool for studying dynamic cellular processes. This application underscores the compound's versatility beyond traditional medicinal chemistry.
In conclusion, Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate (CAS: 724788-64-1) continues to be a pivotal building block in pharmaceutical research, with recent studies expanding its utility in kinase inhibitor development, antiviral therapy, and chemical biology. Its synthetic flexibility and biological relevance position it as a compound of enduring interest in the field. Future research may further explore its potential in targeted drug delivery systems and as a scaffold for multifunctional therapeutics.
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